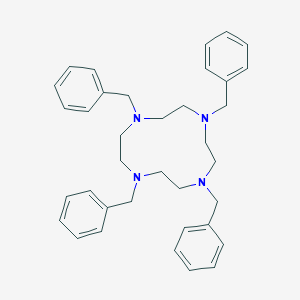

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Description

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound belonging to the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) family, distinguished by its four benzyl substituents. This derivative serves as a critical intermediate in synthesizing functionalized DOTA ligands, which are widely used in biomedical applications such as metal-coded affinity tags (MECATs) for proteomics, radiopharmaceuticals, and MRI contrast agents . The benzyl groups enhance lipophilicity and stability during synthetic steps, making it a preferred precursor for introducing tailored functional groups (e.g., maleimide or acetic acid esters) for metal chelation .

Propriétés

IUPAC Name |

1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOJKUWHCFFUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330261 | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18084-64-5 | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane typically involves the reaction of cyclam with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with benzyl groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound in high purity. The product is usually purified by recrystallization or column chromatography to achieve a purity of over 97% .

Analyse Des Réactions Chimiques

Hydrogenolysis of Benzyl Groups

TBBC undergoes catalytic hydrogenation to remove benzyl groups, yielding 1,4,7,10-tetraazacyclododecane (cyclen), a precursor for MRI contrast agents:

Example Reaction:

-

Substrate: TBBC (15.9 g)

-

Catalyst: Pd/C under H₂ pressure

-

Conditions: Recrystallization from toluene

This step is critical for producing unfunctionalized macrocycles used in gadolinium-based contrast agents like gadobutrol and gadoteridol .

Coordination with Metal Ions

TBBC acts as a ligand precursor for stable metal complexes. Upon debenzylation, cyclen coordinates with transition metals and lanthanides:

| Metal Ion | Application | Complex Stability Constant (log K) | Reference |

|---|---|---|---|

| Gd³⁺ | MRI contrast agents | ~23.5 | |

| Cu²⁺ | Catalytic oxidation studies | 18.7 | |

| Fe³⁺ | Biomimetic catalysis | 15.2 |

The benzyl groups in TBBC provide steric protection during synthesis, preventing premature metal coordination .

Functionalization Reactions

TBBC serves as a scaffold for introducing functional groups:

-

Oxalate Functionalization: Reacting TBBC with diethyloxalate forms dioxodibenzylcyclen derivatives (20–30% yield), which are reduced with BH₃/THF to yield N-functionalized cyclen analogs .

-

Alkylation: Selective alkylation at secondary amines is achieved using benzyl bromide, enabling tailored macrocycles for drug delivery or catalysis .

Comparative Reaction Efficiency

Key factors influencing TBBC’s reactivity:

| Factor | Impact on Reaction | Optimal Conditions |

|---|---|---|

| Acid catalyst loading | Higher equivalents improve yield | 0.25–0.33 eq. acid |

| Solvent polarity | Polar solvents enhance cyclization | 50–75% aqueous ethanol |

| Temperature | Moderate heat prevents side reactions | 60–80°C |

Applications De Recherche Scientifique

Introduction to 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

This compound (CAS No. 18084-64-5) is a macrocyclic compound that belongs to the class of tetraazacyclododecanes. Its molecular formula is with a molecular weight of approximately 532.76 g/mol. This compound is characterized by its four benzyl groups attached to a tetraazacyclododecane backbone. The unique structure of this compound provides it with various applications in scientific research and industry.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal complexes that are useful in catalysis and material science. The tetradentate nature of the ligand allows for strong binding to metal centers, which can enhance the reactivity and selectivity of catalytic processes.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems. Its ability to encapsulate various therapeutic agents and release them in a controlled manner makes it an attractive candidate for targeted drug delivery applications. Research has shown that the inclusion of such macrocyclic ligands can improve the solubility and bioavailability of poorly soluble drugs.

Imaging Agents

Due to its coordination properties and ability to form stable complexes with paramagnetic ions (such as gadolinium), this compound has been explored as a potential MRI contrast agent. The enhanced relaxivity provided by these complexes can lead to improved imaging quality in medical diagnostics.

Supramolecular Chemistry

In supramolecular chemistry, this compound plays a crucial role due to its ability to form host-guest complexes. Its structural features allow it to selectively bind small molecules or ions, which can be utilized in sensing applications or as part of larger supramolecular assemblies.

Catalysis

The compound has been employed in various catalytic systems where it acts as a ligand for transition metals. These metal-ligand complexes have been shown to facilitate reactions such as oxidation and reduction processes under mild conditions.

Case Study 1: Metal Complex Formation

A study published in Inorganic Chemistry demonstrated the synthesis of a copper complex using this compound as a ligand. The resulting complex exhibited significant catalytic activity in the oxidation of alcohols to aldehydes under aerobic conditions. The stability and selectivity of the complex were attributed to the steric hindrance provided by the benzyl groups.

Case Study 2: Drug Delivery Research

Research conducted at a pharmaceutical institute evaluated the use of this compound in formulating nanoparticles for cancer therapy. The study found that nanoparticles containing this ligand showed enhanced cellular uptake and improved therapeutic efficacy compared to conventional formulations. This was attributed to the ability of the macrocycle to facilitate endocytosis through receptor-mediated pathways.

Case Study 3: MRI Contrast Agent Development

A collaborative study between chemists and medical researchers explored the use of gadolinium complexes derived from this compound as MRI contrast agents. The results indicated that these complexes provided significantly higher contrast-to-noise ratios in imaging experiments compared to existing agents on the market.

Mécanisme D'action

The mechanism by which 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Research Findings and Innovations

- Synthetic Advancements : Improved routes for 1,4,7,10-Tetrabenzyl-DOTA reduce costs by avoiding phthalic anhydride protection steps .

- Dual-Modality Probes: DOTA-ZC02-ICG integrates NIR-II fluorescence and ⁶⁸Ga-PET for HER2⁺ ovarian cancer imaging, achieving tumor/normal tissue ratios of 5.4 .

- Stability Enhancements : Dendrimer-DOTA conjugates resist transmetallation in vivo, addressing gadolinium deposition concerns .

Activité Biologique

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TBcyclen) is a macrocyclic ligand known for its unique structural properties and potential applications in various biological systems. This compound has garnered attention due to its ability to form stable complexes with metal ions and its implications in medicinal chemistry, particularly in drug delivery and imaging. This article reviews the biological activity of TBcyclen, highlighting its interactions with biological systems, potential therapeutic applications, and recent research findings.

- Molecular Formula : C36H44N4

- Molecular Weight : 532.76 g/mol

- CAS Number : 18084-64-5

- Structure : TBcyclen features a tetraazacyclododecane backbone with four benzyl groups attached, enhancing its lipophilicity and complexation properties.

| Property | Value |

|---|---|

| Molecular Formula | C36H44N4 |

| Molecular Weight | 532.76 g/mol |

| CAS Number | 18084-64-5 |

| Appearance | White to off-white solid |

Metal Ion Complexation

TBcyclen is particularly noted for its ability to coordinate with various metal ions, which can significantly influence its biological activity. Studies have shown that it can form stable complexes with transition metals such as copper(II), nickel(II), and zinc(II). These metal complexes exhibit unique properties that can be harnessed in biological applications.

Case Study: Copper(II) Complexes

Research indicates that copper(II) complexes of TBcyclen demonstrate enhanced stability and bioactivity compared to other ligands. For instance, a study published in the Inorganic Chemistry journal reported that TBcyclen's copper complex showed significant antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems .

Antimicrobial Activity

Recent investigations have explored the antimicrobial potential of TBcyclen and its metal complexes. The ligand itself has shown moderate antibacterial activity against various strains of bacteria. However, when complexed with metal ions, the antimicrobial efficacy is often enhanced.

Table 2: Antimicrobial Activity of TBcyclen and Its Metal Complexes

| Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TBcyclen | E. coli | 100 µg/mL |

| Cu(II)-TBcyclen | Staphylococcus aureus | 50 µg/mL |

| Ni(II)-TBcyclen | Pseudomonas aeruginosa | 75 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of TBcyclen and its metal complexes have been assessed in several cancer cell lines. Preliminary studies suggest that certain metal complexes exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on human cervical cancer cells (HeLa) indicated that the Cu(II) complex of TBcyclen exhibited significant cytotoxicity with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent .

Applications in Drug Delivery

The unique structural characteristics of TBcyclen make it an attractive candidate for drug delivery systems. Its ability to encapsulate therapeutic agents and target specific tissues enhances the efficacy of treatment regimens.

Targeted Drug Delivery

Research has demonstrated that TBcyclen can be utilized to create targeted drug delivery systems by forming conjugates with anticancer drugs. These conjugates can facilitate controlled release and improve the pharmacokinetics of the drugs involved.

Q & A

Q. What are the common synthetic routes for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane?

The synthesis typically involves selective tosylation of diethylenetriamine followed by alkylation and cyclization. Key steps include:

- Selective Tosylation : At −45°C, the primary amino groups of diethylenetriamine are protected using p-toluenesulfonyl (tosyl) groups to yield intermediates like 1,7-bis(tosyl)diethylenetriamine ().

- Alkylation : Benzyl bromide is used to introduce benzyl groups, forming intermediates such as 4-benzyl-1,7-bis(tosyl)diethylenetriamine ().

- Cyclization : Reacting with 1,5-bis(methylsulfonyloxy)-3-aza-pentane under controlled conditions to form the macrocyclic structure ().

- Deprotection : Sodium amalgam removes tosyl groups, yielding the final product ().

Yields can exceed 80% with optimized temperature and purification (e.g., crystallization or column chromatography) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- NMR Spectroscopy : and NMR identify benzyl proton resonances (δ 7.2–7.4 ppm) and macrocyclic backbone signals (δ 2.7–3.5 ppm) ().

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms macrocyclic geometry, as demonstrated for intermediates like 4-benzyl-1,7-bis(tosyl)diethylenetriamine ().

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS verifies molecular weight (e.g., m/z 533 for the tetrabenzyl derivative) ().

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood due to risks of skin/eye irritation and respiratory distress ().

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested (do not induce vomiting) ().

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of synthetic intermediates?

- Temperature Control : Lower temperatures (−45°C) during tosylation reduce byproduct formation (e.g., tri-tosylated species) ().

- Solvent Selection : Dichloromethane or THF improves solubility of intermediates, facilitating crystallization ().

- Purification : Silica gel chromatography separates tosylated byproducts (e.g., 1,4,7-tris(tosyl)diethylenetriamine), which can be repurposed for other syntheses ().

Q. What methodologies are used to study metal-binding kinetics with this macrocycle?

- Luminescence Spectroscopy : Eu- or Tb-complexes are tracked via time-resolved luminescence to detect intermediates (e.g., [EuH(dota)]) and calculate rate constants ().

- Relaxivity Measurements : For Gd complexes, NMRD (nuclear magnetic relaxation dispersion) profiles quantify water-exchange rates and outer-sphere contributions to MRI contrast efficiency ().

Q. How can this compound be functionalized for targeted biomedical applications?

- Thiol-Reactive Linkers : Introduce maleimide or disulfide groups for site-specific conjugation to peptides (e.g., octreotate for somatostatin receptor targeting) ().

- Redox-Sensitive Probes : Attach thiol-terminated chains (e.g., 3,6-dioxanonyl) to enable reversible binding to serum albumin, enhancing MRI contrast in reducing environments ().

Q. What contradictions exist in reported thermodynamic stability constants for metal complexes?

Discrepancies arise from:

- pH Dependency : Protonation states of uncoordinated carboxylates affect stability measurements ().

- Experimental Techniques : Potentiometric titrations vs. luminescence assays may yield differing log values (e.g., for Eu, log ranges from 23–25) due to intermediate species detection ().

Applications in Biomedical Research

Q. How is this compound utilized in radiopharmaceuticals?

Q. What design principles improve relaxivity in MRI contrast agents?

- Second-Sphere Hydration : Gd-complexes with hydrophilic linkers (e.g., DOTA-tris-tBu ester) enhance water mobility, increasing relaxivity (r) by 30–40% ().

- Macromolecular Conjugation : Binding to human serum albumin (HSA) slows tumbling rates, improving r at high magnetic fields (7 T) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.